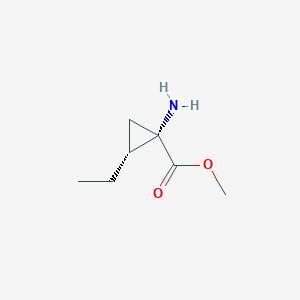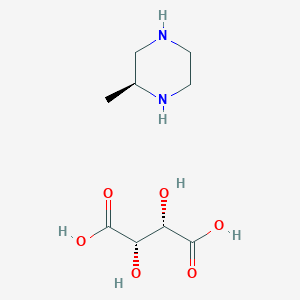
Acetone 2,4-Dinitrophenylhydrazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound with the molecular formula C9H7D3N4O4 and a molecular weight of 241.22 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetone 2,4-Dinitrophenylhydrazone-d3 is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to acetone, followed by the elimination of water to form the hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, where two molecules join together with the loss of water .
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, acetone, methanol, sulfuric acid.
Conditions: The reaction is typically carried out at room temperature in a methanol and sulfuric acid solution.
Major Products
The major product of the reaction between acetone and 2,4-dinitrophenylhydrazine is this compound, with water as a byproduct .
Wissenschaftliche Forschungsanwendungen
Acetone 2,4-Dinitrophenylhydrazone-d3 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of acetone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The molecular targets and pathways involved in this reaction are primarily related to the carbonyl group of acetone and the nucleophilic nature of 2,4-dinitrophenylhydrazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, with similar chemical properties but without the stable isotope labeling.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another stable isotope-labeled compound used in similar research applications.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-d3 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements in research applications. The incorporation of deuterium atoms enhances the compound’s stability and provides distinct advantages in studies involving mass spectrometry and other analytical techniques .
Eigenschaften
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-QGZYMEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/new.no-structure.jpg)





![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)


